molecular formula C9H17N3S3 B2716251 5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 338394-36-8

5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2716251
CAS No.: 338394-36-8
M. Wt: 263.44
InChI Key: NZVPPPZRYJAJMM-UHFFFAOYSA-N
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Description

5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing sulfur and nitrogen atoms. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: Used as a fungicide and pesticide due to its biological activity.

    Materials Science: Employed in the synthesis of advanced materials with specific properties.

Future Directions

Thiazoles, which are structurally similar to “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, have been found in many potent biologically active compounds . Therefore, future research could focus on exploring the potential biological activities of “this compound” and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-bis(ethylsulfanyl)ethylamine with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its ability to form stable complexes with metal ions can enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the bis(ethylsulfanyl)ethyl group, resulting in different chemical properties.

    2,2-bis(ethylsulfanyl)ethylamine: Does not contain the triazole ring, leading to different biological activities.

Uniqueness

5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the triazole ring and the bis(ethylsulfanyl)ethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S3/c1-4-14-8(15-5-2)6-7-10-11-9(13)12(7)3/h8H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVPPPZRYJAJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(CC1=NNC(=S)N1C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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